molecular formula C8H14O3 B14709957 1,4,6-Trioxaspiro[4.6]undecane CAS No. 13043-49-7

1,4,6-Trioxaspiro[4.6]undecane

Cat. No.: B14709957
CAS No.: 13043-49-7
M. Wt: 158.19 g/mol
InChI Key: LGWUNYGMMUPVHM-UHFFFAOYSA-N
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Description

1,4,6-Trioxaspiro[46]undecane is a chemical compound with the molecular formula C8H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6-Trioxaspiro[4.6]undecane can be synthesized through several methods. One common approach involves the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trioxaspiro[4.6]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4,6-Trioxaspiro[4.6]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,6-Trioxaspiro[4.6]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiroacetal structure allows it to fit into specific binding sites, influencing the activity of these targets. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trioxaspiro[4.6]undecane is unique due to its specific ring structure and the presence of three oxygen atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where stability and specific interactions with biological targets are required .

Properties

CAS No.

13043-49-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,4,11-trioxaspiro[4.6]undecane

InChI

InChI=1S/C8H14O3/c1-2-4-8(9-5-3-1)10-6-7-11-8/h1-7H2

InChI Key

LGWUNYGMMUPVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(OCC1)OCCO2

Origin of Product

United States

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